molecular formula C5H10O4 B3054668 Ethyl 2,3-dihydroxypropanoate CAS No. 615-51-0

Ethyl 2,3-dihydroxypropanoate

Cat. No.: B3054668
CAS No.: 615-51-0
M. Wt: 134.13 g/mol
InChI Key: FTOZMXOHOKRHNL-UHFFFAOYSA-N
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Description

Ethyl 2,3-dihydroxypropanoate: is an organic compound with the molecular formula C₅H₁₀O₄ . It is also known by other names such as ethyl glycerate and ethyl 2,3-dihydroxypropionate . This compound is a derivative of glyceric acid and is characterized by the presence of two hydroxyl groups and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2,3-dihydroxypropanoate can be synthesized through the esterification of glyceric acid with ethanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions generally include heating the mixture under reflux to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where glyceric acid and ethanol are fed into a reactor with an acid catalyst. The product is then purified through distillation or other separation techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,3-dihydroxypropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions involving the hydroxyl groups.

Major Products Formed:

    Oxidation: Formation of ethyl 2-oxo-3-hydroxypropanoate.

    Reduction: Formation of ethyl 2,3-dihydroxypropanol.

    Substitution: Formation of ethyl 2,3-dihalopropanoate derivatives.

Scientific Research Applications

Ethyl 2,3-dihydroxypropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a model compound for studying metabolic pathways involving glyceric acid derivatives.

    Medicine: Research explores its potential as a precursor for pharmaceuticals and biologically active molecules.

    Industry: It is used in the production of specialty chemicals and as a building block for polymers.

Mechanism of Action

The mechanism of action of ethyl 2,3-dihydroxypropanoate involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes or other biomolecules, influencing their activity. The ester group can undergo hydrolysis to release glyceric acid, which can participate in various metabolic pathways.

Comparison with Similar Compounds

    Methyl 2,3-dihydroxypropanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Glyceric acid: The parent compound with free hydroxyl groups instead of esterified ones.

    Ethyl lactate: Another ester with a similar molecular weight but different functional groups.

Uniqueness: this compound is unique due to its combination of hydroxyl and ester functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

ethyl 2,3-dihydroxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4/c1-2-9-5(8)4(7)3-6/h4,6-7H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTOZMXOHOKRHNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50507317
Record name Ethyl 2,3-dihydroxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

615-51-0
Record name Ethyl glycerate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=615-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,3-dihydroxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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